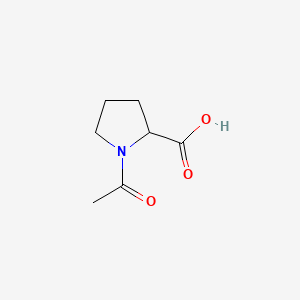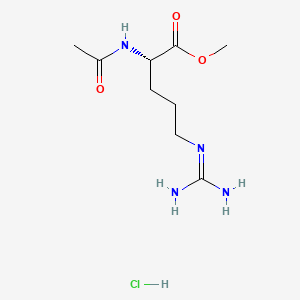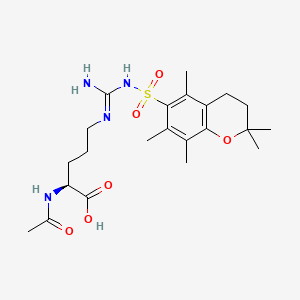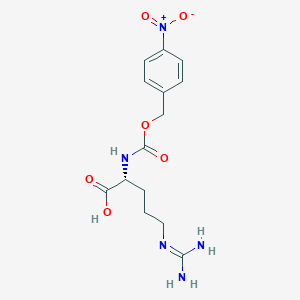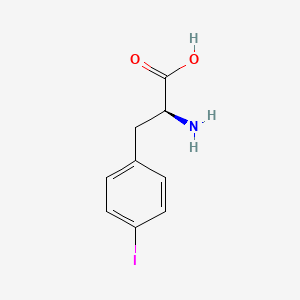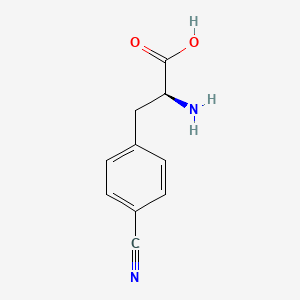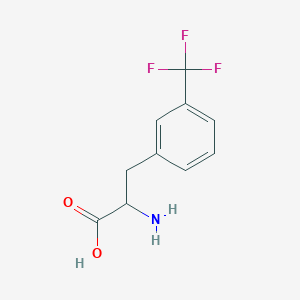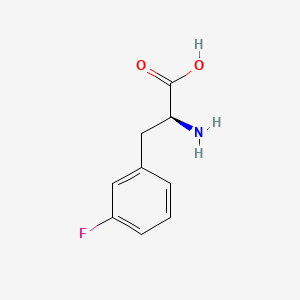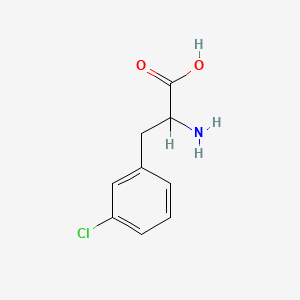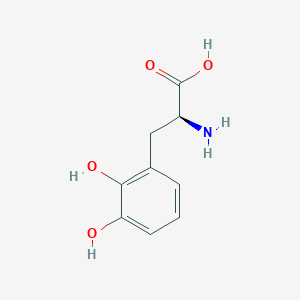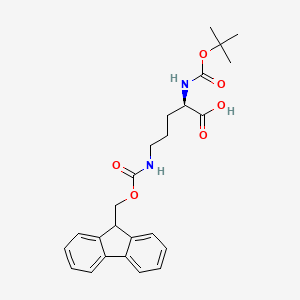
Boc-D-Orn(Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Orn(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and contains two protective groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). These protective groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the α-amino group using the Boc group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Next, the δ-amino group of ornithine is protected using the Fmoc group. This is done by reacting the Boc-protected ornithine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Boc-D-Orn(Fmoc)-OH undergoes several types of reactions, including:
-
Deprotection Reactions: : The Boc and Fmoc protective groups can be removed under specific conditions to reveal the free amino groups. Boc deprotection is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid. Fmoc deprotection is achieved using basic conditions, such as treatment with piperidine.
-
Peptide Bond Formation: : this compound is used in peptide synthesis to form peptide bonds with other amino acids. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and bases such as triethylamine or diisopropylethylamine.
Major Products Formed
Deprotected Ornithine: Removal of Boc and Fmoc groups yields free ornithine.
Peptides: Formation of peptide bonds with other amino acids yields peptides.
科学的研究の応用
Boc-D-Orn(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used in the synthesis of peptides and proteins, which are essential for studying protein structure and function.
Biology: It is used in the study of enzyme-substrate interactions and protein-protein interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for various applications, including as catalysts and in materials science.
作用機序
The mechanism of action of Boc-D-Orn(Fmoc)-OH involves the selective protection and deprotection of amino groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection steps reveal the free amino groups, which can then react with other amino acids to form peptides.
類似化合物との比較
Boc-D-Orn(Fmoc)-OH is unique due to its dual protective groups, which provide greater control over peptide synthesis compared to compounds with a single protective group. Similar compounds include:
Boc-Lys(Fmoc)-OH: A derivative of lysine with Boc and Fmoc protective groups.
Boc-Arg(Fmoc)-OH: A derivative of arginine with Boc and Fmoc protective groups.
Boc-Glu(Fmoc)-OH: A derivative of glutamic acid with Boc and Fmoc protective groups.
These compounds also contain dual protective groups and are used in peptide synthesis, but they differ in the amino acid backbone, which affects their reactivity and applications.
特性
IUPAC Name |
(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWACZYMHWWEK-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679787 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163336-15-0 |
Source


|
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
